2,6-Diphenylcyclohexanon

Übersicht

Beschreibung

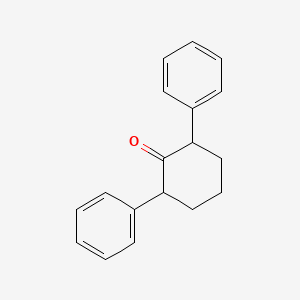

2,6-Diphenylcyclohexanone is a cyclohexanone derivative with two phenyl groups attached at the 2 and 6 positions of the cyclohexanone ring. This compound is known for its unique structural properties and its role as a starting material in various chemical syntheses. It is often used in organic chemistry research due to its interesting photochemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

2,6-Diphenylcyclohexanone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its photochemical properties make it a subject of interest in studies of photoreactivity and photodecarbonylation.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

Target of Action

2,6-Diphenylcyclohexanone, also known as 2,6-diphenylcyclohexan-1-one, is a cyclohexanone with two phenyl substituents at two α-positions

Biochemical Pathways

The biochemical pathways affected by 2,6-Diphenylcyclohexanone are primarily related to its photodecarbonylation reactions . The reactions of the formed benzylbenzyl biradical, including recombination and disproportionation, determine the nature of the products .

Result of Action

The main products of photolysis of cis-, trans-2,6-diphenylcyclohexanones are cis-, trans-1,2-diphenylcyclopentane and cis-, trans-1,5-diphenyl-1-pentene . Also formed in small quantities are benzaldehyde, acetophenone, and diphenyl .

Action Environment

The action of 2,6-Diphenylcyclohexanone is influenced by environmental factors such as light . The compound is photochemically active, and its reactions, including photodecarbonylation, are triggered by light . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence and intensity of light .

Biochemische Analyse

Biochemical Properties

2,6-Diphenylcyclohexanone undergoes a type I Norrish cleavage with the formation of the acylbenzyl biradical, which is decarbonylated with transformation into a benzylbenzyl biradical . The reactions of recombination and disproportionation of this biradical determine the nature of the products given .

Cellular Effects

Its photochemical activity suggests that it may influence cellular processes under light exposure .

Molecular Mechanism

The molecular mechanism of 2,6-Diphenylcyclohexanone involves a type I Norrish cleavage under the action of light, forming an acylbenzyl biradical . This biradical is then decarbonylated, transforming into a benzylbenzyl biradical .

Temporal Effects in Laboratory Settings

Its photochemical activity suggests that its effects may change over time under light exposure .

Metabolic Pathways

Its involvement in the synthesis of cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone suggests that it may interact with enzymes or cofactors involved in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the photochemical reaction of 2,6-diphenylcyclohexanol. This process involves the irradiation of the alcohol in the presence of a photosensitizer, leading to the formation of the ketone through a photodecarbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of 2,6-diphenylcyclohexanone may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diphenylcyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of 2,6-diphenylcyclohexanone can yield 2,6-diphenylcyclohexanol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

2,6-Diphenylcyclohexanone can be compared with other similar compounds such as:

2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of phenyl groups. It exhibits different reactivity and photochemical properties.

2-Phenylcyclohexanone: Contains only one phenyl group, leading to different chemical behavior and applications.

2,6-Diphenylcyclohexanol: The alcohol derivative of 2,6-diphenylcyclohexanone, which can be used as a precursor in the synthesis of the ketone.

The uniqueness of 2,6-diphenylcyclohexanone lies in its dual phenyl substitution, which imparts distinct photochemical properties and reactivity compared to its analogs.

Biologische Aktivität

2,6-Diphenylcyclohexanone (DPC) is a cyclic ketone characterized by the presence of two phenyl groups attached to the cyclohexanone ring at the 2 and 6 positions. This unique structure influences its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of DPC, focusing on its cytotoxicity, photochemical properties, and potential applications in drug development.

- Molecular Formula : C₁₈H₁₈O

- Molecular Weight : 262.34 g/mol

- Isomeric Forms : Exists as a mixture of cis and trans isomers.

The presence of phenyl groups significantly alters the physical and chemical properties of DPC compared to simpler ketones, affecting its solubility, boiling point, and reactivity .

Cytotoxicity

DPC has demonstrated notable cytotoxic effects against various cancer cell lines. In recent studies, it was evaluated for its ability to inhibit the growth of several human cancer cell lines including:

- DU145 (prostate carcinoma)

- LNCaP (androgen-sensitive prostate adenocarcinoma)

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

The results indicated that DPC exhibited moderate cytotoxicity with an IC₅₀ value around 10 µM in several assays, suggesting its potential as an anticancer agent .

The mechanism through which DPC exerts its cytotoxic effects appears to involve multiple pathways:

- Induction of Apoptosis : DPC has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, effectively halting the proliferation of malignant cells.

- Reactive Oxygen Species (ROS) Production : DPC induces oxidative stress in cells, contributing to its cytotoxic effects.

DPC is also known for its photochemical activity. Studies have demonstrated that it undergoes photodecarbonylation reactions when exposed to UV light, leading to the formation of various photolysis products such as benzaldehyde and acetophenone . This property not only highlights its potential utility in photodynamic therapy but also suggests that it may interact with biological molecules upon light exposure.

Structure-Activity Relationships (SAR)

Research on DPC has led to insights into structure-activity relationships that can inform future drug design:

- Substituent Effects : Variations in substituents on the phenyl rings can significantly alter biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxic properties compared to their electron-donating counterparts .

- Isomeric Influence : The cis and trans isomers of DPC display different levels of biological activity, with specific configurations showing greater efficacy against certain cancer cell lines.

Case Studies

Several case studies have explored the biological implications of DPC:

- Cytotoxic Evaluation Against Breast Cancer Cells : A study assessed the impact of DPC on MCF-7 cells, revealing significant inhibition of cell viability and induction of apoptosis via ROS generation.

- Photochemical Transformations : Another investigation focused on the photochemical behavior of DPC under UV irradiation, elucidating pathways leading to various reactive intermediates that may have therapeutic implications.

Summary

2,6-Diphenylcyclohexanone presents a compelling case for further research due to its notable biological activities and unique chemical properties. Its moderate cytotoxicity against various cancer cell lines and interesting photochemical behavior suggest potential applications in cancer therapy and drug development. Ongoing investigations into its mechanisms of action and structure-activity relationships will be crucial in harnessing its full therapeutic potential.

| Property | Detail |

|---|---|

| Molecular Formula | C₁₈H₁₈O |

| Molecular Weight | 262.34 g/mol |

| Cytotoxicity IC₅₀ | ~10 µM against various cancer lines |

| Key Activities | Induces apoptosis, inhibits proliferation |

| Photochemical Behavior | Undergoes photodecarbonylation |

Eigenschaften

IUPAC Name |

2,6-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUMWBKYPMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347254 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-84-0 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.